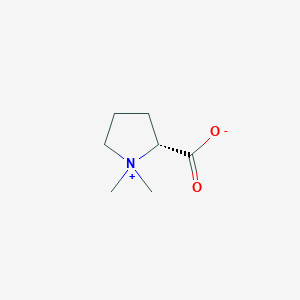

D-proline betaine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(2R)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

CMUNUTVVOOHQPW-ZCFIWIBFSA-N |

SMILES |

C[N+]1(CCCC1C(=O)[O-])C |

Isomeric SMILES |

C[N+]1(CCC[C@@H]1C(=O)[O-])C |

Canonical SMILES |

C[N+]1(CCCC1C(=O)[O-])C |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Presence in Higher Plants and Agricultural Species

D-proline betaine (B1666868) is found in a number of plant families, where it often functions as an osmoprotectant, particularly under conditions of environmental stress.

Plants often accumulate compatible solutes like D-proline betaine in response to abiotic stresses such as high salinity, drought, and extreme temperatures. nih.govnih.govmicrobiologyjournal.org This accumulation helps to maintain cell turgor and protect cellular structures from damage. nih.gov

In a study on nodulated alfalfa (Medicago sativa) plants exposed to 0.2 M NaCl for four weeks, a significant increase in proline betaine content was observed in various plant tissues. The accumulation was most pronounced in the shoots, followed by the nodules and roots. nih.gov This response is a key mechanism for salt stress tolerance in plants that synthesize this compound. nih.govnih.gov The accumulation of proline betaine under salt stress is attributed to both an increase in its biosynthesis from L-proline and a significant reduction in its catabolism. nih.gov

Table 1: Accumulation of this compound in Medicago sativa under Salt Stress

| Plant Tissue | Fold Increase in this compound | Approximate Concentration (µmol g⁻¹ dry weight) |

|---|---|---|

| Shoots | >10-fold | ~50 |

| Roots | ~4-fold | Not specified |

| Nodules | ~8-fold | Not specified |

Data sourced from a study on alfalfa plants exposed to 0.2 M NaCl for 4 weeks. nih.gov

This compound is not universally present in all higher plants. Its distribution is more common within specific plant families and genera. Notable plant families that are known to accumulate proline betaine include:

Leguminosae: This family includes important agricultural species like alfalfa (Medicago sativa), where proline betaine is the major betaine. nih.gov Other species within the Medicago genus, such as Medicago truncatula, Medicago littoralis, Medicago rugosa, and Medicago polymorpha, also produce proline betaine. nih.gov

Capparidaceae: This family includes capers (Capparis spinosa), which are known to have high concentrations of proline betaine. frontiersin.orghmdb.ca

Rutaceae: This family is well-known for citrus fruits (Citrus species), which are a significant dietary source of proline betaine. frontiersin.orgmdpi.com

Labiatae (Lamiaceae): This family includes motherwort (Leonurus japonicus) and Stachys species. frontiersin.org

Compositae (Asteraceae) nih.gov

Plumbaginaceae nih.gov

Within the plant, this compound is distributed in various tissues, including the shoots, roots, and nodules. nih.gov In alfalfa, under salt stress, the highest concentration is found in the shoots. nih.gov In non-stressed Arabidopsis, proline levels are higher in the lower leaf epidermis compared to the rest of the leaf. researchgate.net Proline accumulation has also been noted in the reproductive organs of some plants, such as florets, pollen, and seeds, even in the absence of stress. tandfonline.com

Detection in Microorganisms and Microbial Habitats

This compound also plays a role in the physiology of various microorganisms, where it can serve as an osmoprotectant or a nutrient source. Bacteria and fungi are known to accumulate proline in response to high external osmolarity. nih.govresearchgate.net

Several bacterial species have been identified that can utilize or are affected by proline betaine:

Sinorhizobium meliloti : This bacterium, which forms a symbiotic relationship with alfalfa, can use proline betaine as both an osmoprotectant and a source of carbon and nitrogen. nih.gov The release of proline betaine from germinating alfalfa seeds can induce nodulation genes in S. meliloti. nih.gov

Paracoccus denitrificans and Rhodobacter sphaeroides : These bacteria have a catabolic pathway for proline betaine. researchgate.net They can demethylate proline betaine to N-methyl-L-proline and subsequently to L-proline, which can then be used as a carbon and nitrogen source. researchgate.net

Nitratidesulfovibrio vulgaris : This sulfate-reducing bacterium can import osmoprotectants like glycine (B1666218) betaine to cope with increased salinity, though proline is not its preferred molecule for this purpose. wikipedia.org

The ability of these microorganisms to metabolize proline betaine is significant in the context of their interaction with plants that produce this compound, particularly in the rhizosphere.

Occurrence in Biological Fluids and Tissues for Biomarker Research (Excluding Human Clinical Data)

The presence of this compound in the biological fluids and tissues of animals is often linked to their diet. This has led to research into its potential as a biomarker for the consumption of certain foods.

Proline betaine has been detected in the tissues of domestic pigs (Sus scrofa domestica). hmdb.ca In a study involving rabbits, proline betaine was found in the circulation and urine. However, its concentration in kidney tissue was less than 0.1% of that of glycine betaine, suggesting a different physiological role or handling of the two compounds in these animals. nih.gov

Table 2: Detection of this compound in Animal Biological Systems (Non-human)

| Animal Species | Biological Fluid/Tissue | Observation |

|---|---|---|

| Domestic Pig (Sus scrofa domestica) | Tissues | Detected |

| Rabbit | Blood Plasma | Detected |

| Rabbit | Urine | Detected |

| Rabbit | Kidney Tissue | Present at <0.1% of glycine betaine levels |

Biosynthetic Pathways of Proline Betaine

Proposed Pathways for D-Proline Betaine (B1666868) in Plants

Information regarding the specific biosynthetic pathway for D-proline betaine in plants is not extensively documented in scientific literature. vulcanchem.com However, insights can be drawn from the more studied pathway of its enantiomer, L-proline betaine (stachydrine), which is found in various plant families, including Leguminosae, Capparidaceae, and Citrus species. nih.govashs.org The synthesis is generally hypothesized to be a parallel process, starting with the D-isomer of proline. vulcanchem.com

The foundational molecule for the synthesis of proline betaine is the amino acid proline. frontiersin.org In plants, proline itself is primarily synthesized from glutamate (B1630785) via a two-step reduction process. mdpi.comijair.org For the synthesis of L-proline betaine, L-proline serves as the direct precursor. nih.govashs.org This has been demonstrated in plants like alfalfa and citrus. nih.govashs.org By analogy, it is proposed that D-proline acts as the initial substrate for the biosynthesis of this compound. vulcanchem.com In some plants, such as those in the Citrus genus, there is often a significant pool of proline available, which can be a substrate for conversion to proline betaine. ashs.org

The conversion of proline to proline betaine occurs through sequential methylation of the nitrogen atom on the pyrrolidine (B122466) ring. ashs.org This process is catalyzed by a class of enzymes known as methyltransferases. frontiersin.orgrsc.org

S-adenosylmethionine (SAM) as Methyl Donor: The methyl groups required for the synthesis are donated by S-adenosylmethionine (SAM). rsc.org SAM is a universal methyl donor in a vast array of metabolic pathways in all living organisms, including plants. rsc.orgnih.govresearchgate.net The reaction involves the transfer of the methyl group from SAM to the substrate, converting SAM into S-adenosylhomocysteine (SAH). rsc.org

N-methyltransferases (NMTs): The synthesis of L-proline betaine is thought to proceed in two steps, catalyzed by SAM-dependent N-methyltransferases. ashs.orgrsc.org The first methylation converts L-proline to N-methyl-L-proline, and a second methylation yields L-proline betaine (stachydrine). frontiersin.org While this pathway is hypothesized, the specific N-methyltransferase enzymes responsible for proline betaine synthesis in plants have not yet been isolated or fully characterized. rsc.org It is presumed that a similar enzymatic process, utilizing specific N-methyltransferases, would be responsible for the conversion of D-proline to this compound. vulcanchem.com

Isotope-labeling is a powerful technique used to trace metabolic pathways. silantes.com Such studies have been crucial in confirming the biosynthetic route of L-proline betaine in plants.

Tracing the Precursor: In vivo radiolabeling studies in alfalfa (Medicago sativa) have shown that isotopically labeled [¹⁴C]L-proline is converted into [¹⁴C]proline betaine. nih.gov These experiments provide direct evidence that proline is the precursor for proline betaine synthesis. nih.gov

Identifying Intermediates: Further analysis of these isotope-labeling experiments in alfalfa detected the presence of radioactive N-methylproline, confirming it as an intermediate in the sequential methylation pathway. nih.govfrontiersin.org Early studies also used isotope-labeled ornithine, which plants can convert to proline, to demonstrate its eventual incorporation into the stachydrine (B192444) molecule. frontiersin.org

Significance: These tracer studies are fundamental to our understanding of proline betaine biosynthesis, offering detailed insights into each step of the synthetic process. frontiersin.org While these studies have focused on the L-isomer, they provide the primary model for the proposed biosynthesis of this compound.

Hypothetical and Investigated Biosynthesis in Microorganisms

While many microorganisms can transport and utilize proline betaine from their environment as an osmoprotectant or a nutrient source, the de novo biosynthesis of the compound is less understood. asm.org Research has more thoroughly detailed the catabolic (breakdown) pathways. For instance, Sinorhizobium meliloti, a bacterium that lives in symbiosis with alfalfa, can transport and use proline betaine but does not appear to synthesize it from proline. nih.gov

Investigations into the microbial metabolism of proline betaine have revealed pathways for its degradation. In anoxic (oxygen-free) environments, such as the human gut, the bacterium Eubacterium limosum can demethylate proline betaine. nih.gov This process involves an enzyme named MtpB, a corrinoid protein (MtqC), and a methyltransferase (MtqA) to transfer the methyl group to tetrahydrofolate. nih.govresearchgate.net

Studies on bacteria like Paracoccus denitrificans and Rhodobacter sphaeroides have elucidated a catabolic pathway for both D- and L-proline betaine. researchgate.net This pathway suggests a potential route for interconversion and processing:

Racemization: this compound is first converted to L-proline betaine by a racemase enzyme. researchgate.net

Demethylation: The L-proline betaine is then sequentially demethylated to N-methyl-L-proline and then to L-proline. researchgate.net

Oxidation: Finally, L-proline is oxidized to L-glutamic acid. researchgate.net

This detailed understanding of catabolism provides a framework for how microorganisms process this compound, although it does not describe its initial synthesis by these organisms.

Relationship to Other Proline Derivatives in Biosynthesis

The biosynthesis of this compound is intrinsically linked to other proline derivatives, which serve as precursors, intermediates, or related products in the metabolic network.

D-Proline: This is the direct, putative precursor for this compound synthesis. vulcanchem.com

N-methyl-D-proline: This compound would be the logical intermediate in a two-step methylation pathway from D-proline to this compound, analogous to N-methyl-L-proline in the synthesis of the L-isomer. nih.govfrontiersin.org

Hydroxyproline (B1673980) Betaine: Some plants, like citrus, contain small amounts of hydroxyproline betaine alongside proline betaine. ashs.org This suggests a parallel pathway where hydroxyproline, another derivative of proline, is methylated to form its corresponding betaine.

L-Proline Betaine (Stachydrine): As the enantiomer, the biosynthetic pathway of L-proline betaine provides the primary model for understanding this compound synthesis. vulcanchem.com In some microbial catabolic pathways, this compound is converted into its L-isomer before further degradation. researchgate.net

Glutamate: As the primary precursor for proline synthesis in plants, glutamate is the ultimate starting point for the carbon skeleton of proline betaine. mdpi.comresearchgate.net

The metabolic relationships are summarized in the table below, highlighting the roles of various proline derivatives in the context of this compound biosynthesis and metabolism.

Table 1: Proline Derivatives and Their Roles Related to this compound

| Compound | Role in Relation to this compound | Supporting Evidence/Hypothesis | Citation |

|---|---|---|---|

| D-Proline | Putative direct precursor | Hypothesized by analogy to L-proline's role in stachydrine synthesis. | vulcanchem.com |

| L-Proline | Precursor to L-proline betaine (stachydrine) | Confirmed by isotope-labeling studies in plants like alfalfa. | nih.govfrontiersin.org |

| N-methyl-L-proline | Intermediate in L-proline betaine synthesis | Detected in radiolabeling experiments. | nih.govfrontiersin.org |

| L-proline betaine (Stachydrine) | Enantiomer; product of this compound racemization in some microbes | Catabolic pathway studies in P. denitrificans. | researchgate.net |

| Hydroxyproline betaine | Related proline derivative found in some plants | Co-occurs with proline betaine in citrus. | ashs.org |

| Glutamate | Ultimate precursor for the proline ring | Proline is synthesized from glutamate in plants. | mdpi.comresearchgate.net |

Catabolic Pathways and Metabolic Fate of Proline Betaine

Catabolism in Bacterial Species

In bacteria, the catabolism of proline betaine (B1666868), including the D-proline betaine isomer, is a well-orchestrated process involving sequential demethylation and subsequent conversion to central metabolites. This pathway allows bacteria to use proline betaine as a source of carbon and nitrogen. asm.orgd-nb.info

The primary mechanism for proline betaine degradation in bacteria is a two-step demethylation process. vulcanchem.comfrontiersin.orgnih.gov This process is catalyzed by specific enzymes that remove the two methyl groups from the nitrogen atom of the proline ring. vulcanchem.comfrontiersin.orgnih.gov In some bacteria, this process is oxidative, requiring oxygen. researchgate.netnih.gov An alternative anoxic mechanism has also been identified in certain gut microbes. nih.govresearchgate.net For this compound, the initial step in some bacteria is its conversion to L-proline betaine. asm.orgresearchgate.net

Several key enzymes have been identified and characterized in the proline betaine catabolic pathway:

N-desmethyltransferases: These enzymes are responsible for the sequential removal of methyl groups. vulcanchem.comfrontiersin.orgnih.gov In some bacteria, two distinct N-desmethyltransferases (NDT1 and NDT2) have been identified, which first convert proline betaine to N-methylproline and then to proline. frontiersin.orgnih.gov

Proline Betaine Oxygenase: In aerobic degradation pathways, a Rieske-type proline betaine oxygenase catalyzes the initial demethylation of proline betaine. researchgate.netnih.gov This enzyme is a metalloprotein that requires oxygen for its activity. researchgate.netnih.gov

D-amino acid dehydrogenase: This enzyme can oxidize a broad range of D-amino acids, including D-proline. uniprot.orgoup.com In the context of this compound catabolism, after its potential conversion to D-proline, this enzyme would catalyze its oxidative deamination. researchgate.netuniprot.org

PutA: This bifunctional enzyme, possessing both proline dehydrogenase and Δ1-pyrroline-5-carboxylate dehydrogenase activities, is a central player in proline catabolism. asm.orgnih.gov It catalyzes the two-step oxidation of L-proline to L-glutamate. asm.orgnih.gov In some bacteria, the PutA protein also acts as a repressor for the expression of the genes involved in proline utilization. nih.gov

The breakdown of proline betaine proceeds through a series of well-defined metabolic intermediates. Metabolomic analyses have successfully detected these intermediates, confirming the proposed catabolic pathway. asm.org The key intermediates include:

N-methylproline: This is the product of the first demethylation step of proline betaine. researchgate.netnih.gov It is subsequently demethylated to proline. researchgate.net

Proline: The fully demethylated product, which serves as a precursor for the next stage of catabolism. researchgate.netnih.gov

Glutamate (B1630785): Proline is oxidized to glutamate by the action of the PutA enzyme. asm.orgresearchgate.net Glutamate can then be further deaminated to 2-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, allowing the organism to derive both carbon and nitrogen from proline betaine. asm.org

The catabolism of proline betaine in bacteria is tightly regulated by environmental conditions, particularly osmotic stress. asm.org When bacteria encounter high osmolarity environments, they accumulate compatible solutes like proline betaine to maintain turgor pressure. nih.gov Under these conditions, the genes responsible for proline betaine catabolism are repressed. asm.orgebi.ac.uk This repression prevents the degradation of the very molecule that is protecting the cell from osmotic stress. Conversely, in the absence of osmotic stress, the pathway is active, allowing the bacterium to utilize proline betaine as a nutrient source. d-nb.infonih.gov

Genetic and enzymatic studies have been instrumental in elucidating the proline betaine catabolic pathway. asm.orgresearchgate.net In several bacterial species, the genes encoding the enzymes for this pathway are clustered together in the genome, forming operons. nih.gov For instance, in Paracoccus denitrificans and Rhodobacter sphaeroides, the genes for proline betaine degradation have been identified and their functions confirmed through genetic knockouts and enzymatic assays. asm.orgfrontiersin.orgnih.govresearchgate.net These studies have shown that deletion of specific genes in the pathway leads to an inability to grow on proline betaine as a sole carbon and nitrogen source. researchgate.net Transcriptomic analyses have further confirmed that the expression of these catabolic genes is repressed by osmotic and cold stress. asm.orgebi.ac.uk

Turnover and Degradation in Plant Systems

In plants, proline betaine also undergoes turnover and degradation, although the regulation appears to differ from that in bacteria, particularly in response to stress.

Isotope-labeling studies in alfalfa (Medicago sativa) have shown that proline betaine is synthesized from L-proline. nih.govoup.comnih.gov The catabolism of proline betaine in these plants also proceeds through sequential demethylation, yielding N-methylproline and subsequently proline as intermediates. nih.gov

A key difference observed in plants is the effect of salt stress on proline betaine metabolism. While salt stress induces the accumulation of proline betaine, it simultaneously reduces its turnover and degradation. nih.govoup.comnih.gov This suggests that under stress conditions, plants prioritize the role of proline betaine as an osmoprotectant over its use as a metabolic fuel. The accumulated proline can then be used as a source of energy for regrowth once the stress is alleviated. core.ac.uk The degradation of proline itself occurs in the mitochondria and is catalyzed by proline dehydrogenase and Δ1-pyrroline-5-carboxylate dehydrogenase, ultimately producing glutamate. d-nb.infocore.ac.uk

Impact of Environmental Stress on Catabolism Rate

Environmental stressors, particularly salt and cold stress, have a notable impact on the breakdown of proline betaine. In bacteria such as Paracoccus denitrificans and Rhodobacter sphaeroides, the catabolic pathway for proline betaine is repressed under conditions of osmotic and cold stress. asm.orgnih.gov This repression allows the compound to accumulate and function as an osmoprotectant, helping the bacteria to survive in harsh environments. asm.org

Similarly, in plants like alfalfa (Medicago sativa), salt stress significantly reduces the rate of proline betaine catabolism. nih.govoup.com Isotope-labeling studies have demonstrated that while salt stress has a minor effect on the biosynthesis of proline betaine, it strongly inhibits its turnover. nih.govoup.com In unstressed alfalfa plants, radioactively labeled proline betaine is rapidly depleted, with only 15% remaining after one day. nih.gov In contrast, in salt-stressed plants, 45% of the labeled proline betaine remains after the same period, confirming a significant reduction in its breakdown. nih.gov This reduced catabolism under stress promotes the accumulation of proline betaine, which contributes to the plant's osmotic adjustment and stress tolerance. nih.govnih.gov

Compartmentalization of Proline Betaine Metabolism within Plant Cells

The metabolism of proline and its derivatives, including proline betaine, is spatially organized within plant cells, involving distinct compartments such as the cytosol, chloroplasts, and mitochondria. nih.govbioone.orgcas.cz Proline biosynthesis is known to occur in the cytosol and chloroplasts, while its degradation primarily takes place in the mitochondria. nih.govbioone.orgmdpi.com This separation necessitates the transport of proline and its metabolites between these cellular compartments. bioone.orgcas.cz

In alfalfa nodules, proline betaine and proline are found in both the cytosol and the bacteroids. nih.gov Under normal conditions, the levels of these compounds in bacteroids are very low. nih.gov However, following four weeks of salt stress, the concentration of proline betaine increases significantly, showing an 8-fold rise in both the cytosol and bacteroids. nih.gov The estimated concentration of proline betaine in bacteroids of salt-stressed nodules reaches approximately 7.4 mM. nih.gov This indicates that under stress, proline betaine is transported into and accumulates within different cellular and sub-cellular compartments to contribute to osmotic balance. nih.gov The uptake of proline betaine by symbiosomes and isolated bacteroids is a process that appears to be moderately stimulated by salinity. nih.govoup.com

Proline Betaine as a Carbon and Nitrogen Source in Microbial Growth

In the absence of osmotic stress, many bacteria that associate with plants can utilize proline betaine as a source of carbon and nitrogen for growth. asm.orgfrontiersin.org Soil bacteria such as Paracoccus denitrificans and the aquatic bacterium Rhodobacter sphaeroides can readily use both the L- and D-enantiomers of proline betaine as their sole source of carbon and nitrogen. asm.org Similarly, Sinorhizobium meliloti, a bacterium that forms a symbiotic relationship with alfalfa, can catabolize proline betaine for energy. nih.govasm.org

The catabolic pathway of this compound in bacteria like P. denitrificans and R. sphaeroides has been elucidated through genetic and metabolomic studies. nih.govresearchgate.net The proposed pathway involves the following key steps:

Racemization: this compound is first converted to its L-enantiomer, L-proline betaine, by an enzyme called HpbD, which functions as a proline betaine racemase. nih.govresearchgate.net

Demethylation: L-proline betaine undergoes two successive demethylation reactions. The first demethylation to N-methyl-L-proline is catalyzed by Rieske-type proteins. nih.govresearchgate.net The second demethylation, from N-methyl-L-proline to L-proline, is carried out by a flavin-dependent enzyme. nih.govresearchgate.net

Oxidation: The resulting L-proline is then oxidized to L-glutamic acid by a bifunctional enzyme, PutA (proline dehydrogenase–L-pyrroline-5-carboxylate dehydrogenase). asm.orgnih.govresearchgate.net

Deamination: Finally, L-glutamic acid is deaminated to yield ammonia (B1221849) and 2-ketoglutarate, which can then enter the tricarboxylic acid (TCA) cycle, thereby providing both carbon and nitrogen for the bacterium's growth. asm.orgnih.govresearchgate.net

This pathway allows bacteria to efficiently break down this compound and utilize its constituent elements for their metabolic needs when other nutrient sources may be scarce. asm.org

Interactive Data Table: Microbial Growth on Proline Betaine

| Organism | Proline Betaine Enantiomer | Role | Catabolic Pathway Dependent on | Key Enzymes | Final Products |

| Paracoccus denitrificans | This compound, L-proline betaine | Carbon and Nitrogen Source asm.org | Not Stress Conditions asm.org | HpbD, Rieske-type proteins, HpbA, PutA nih.govresearchgate.net | L-Glutamic acid, Ammonia, 2-Ketoglutarate asm.orgnih.govresearchgate.net |

| Rhodobacter sphaeroides | This compound, L-proline betaine | Carbon and Nitrogen Source asm.org | Not Stress Conditions asm.org | HpbD, Rieske-type proteins, HpbA, PutA nih.govresearchgate.net | L-Glutamic acid, Ammonia, 2-Ketoglutarate asm.orgnih.govresearchgate.net |

| Sinorhizobium meliloti | Proline betaine | Carbon and Nitrogen Source nih.govasm.org | Low Osmolarity asm.org | Prb transporter, Hut transporter, BetS transporter asm.org | Not explicitly detailed |

Biochemical and Physiological Roles of Proline Betaine

Role as an Osmoprotectant

As a compatible solute, D-proline betaine (B1666868) can accumulate to high concentrations within cells without interfering with normal metabolic processes. uni-marburg.denih.gov This accumulation is a key strategy for cellular protection against osmotic stress.

In microorganisms, D-proline betaine serves as a potent osmoprotectant. Bacteria facing high external osmolarity protect themselves by accumulating compatible solutes in their cytoplasm. asm.orgnih.gov This prevents water loss and maintains cell turgor. Gram-negative bacteria like Escherichia coli and Sinorhizobium meliloti generally acquire proline betaine from their environment through transport systems rather than synthesizing it. asm.orgoup.com

E. coli utilizes two primary transport systems, ProP and ProU, to take up proline betaine when under osmotic stress. nih.govresearchgate.net The ProU system, a high-affinity binding-protein-dependent transporter, is particularly efficient in scavenging proline betaine from the environment. nih.govresearchgate.net

Sinorhizobium meliloti , a bacterium that interacts with plants, uses proline betaine not only as an osmoprotectant but also as a source of energy in low-osmolarity conditions. It possesses specific ABC transporters, such as Prb, which are induced by both proline betaine itself and by high salinity, to mediate its uptake. asm.org

In Bacillus subtilis , proline betaine is an effective osmoprotectant, imported into the cell via the OpuA, OpuC, and OpuD transport systems. microbiologyresearch.org Its accumulation helps the bacterium withstand high-salt environments. microbiologyresearch.org

The accumulation of proline betaine allows bacteria to maintain cytoplasmic water, which in turn supports the function of cellular machinery under conditions that would otherwise be inhibitory. asm.orgnih.gov

Plants accumulate a variety of compatible solutes, including proline betaine, in response to environmental stresses like high salinity, drought, and extreme temperatures. nih.govijcmas.com These compounds are crucial for osmotic adjustment, which helps maintain water balance within the cells. nih.govresearchgate.net

Salinity Stress: In high-salt environments, the accumulation of osmolytes like proline betaine in the cytoplasm lowers the cell's water potential, mitigating water loss and preventing the toxic accumulation of inorganic ions. ijcmas.commdpi.com This helps in preserving membrane integrity and the function of photosynthetic apparatus. mdpi.comscu.ac.ir

Drought Stress: Under water-deficit conditions, the synthesis and accumulation of proline and betaines are common plant responses. nih.govut.ac.ir These molecules help cells retain water, maintain turgor pressure, and protect cellular structures from dehydration damage. scu.ac.irmdpi.com This osmotic adjustment is critical for sustaining metabolic activity and growth under drought. mdpi.com

Temperature Stress: Both high and low temperature extremes can disrupt cellular functions. Plants accumulate proline betaine and other osmolytes to stabilize membranes and proteins. nih.govresearchgate.net In Bacillus subtilis, proline betaine was found to be an excellent protectant against cold stress, while the related compound betonicine (B1666922) provided protection against heat stress. microbiologyresearch.org The accumulation of these solutes is part of a broader defense mechanism that includes the activation of antioxidant systems. csic.es

The primary function of this compound as an osmolyte is the maintenance of cellular volume and hydration. mdpi.comuchicago.edu When cells are exposed to a hyperosmotic environment, water tends to flow out, causing the cell to shrink and increasing the intracellular concentration of ions to potentially toxic levels. nih.gov

By accumulating neutral, non-perturbing organic solutes like this compound, cells can increase their internal solute concentration. nih.govmdpi.com This action lowers the intracellular water potential, which reduces the osmotic gradient across the cell membrane, thereby minimizing water loss and helping to restore or maintain cell volume. mdpi.comoup.com This mechanism is crucial for cell survival because it allows the cell to remain hydrated and for metabolic reactions to proceed, without the disruptive effects that high concentrations of inorganic salts would have on enzyme function and protein stability. uni-marburg.deasm.org In some mammalian embryonic cells, betaine and proline transport systems are activated to protect against increased osmolarity and regulate cell volume. oup.combiologists.com

Function as a Chemical Chaperone and Stabilizer of Macromolecules

Beyond its role in osmotic adjustment, this compound functions as a chemical chaperone, protecting macromolecules like enzymes and other proteins from stress-induced damage. uni-marburg.demdpi.com

High temperatures can cause enzymes to lose their three-dimensional structure and, consequently, their catalytic activity. Proline and betaine have been shown to protect a wide range of enzymes from heat inactivation in a concentration-dependent manner. publish.csiro.aupublish.csiro.au This protective effect is not limited to a specific enzyme or organism. publish.csiro.au

Research has demonstrated that D-proline, along with L-proline and betaine, can significantly reduce the rate of activity loss for various enzymes when they are heated. publish.csiro.aupublish.csiro.au For instance, the enzyme pyruvate (B1213749) carboxylase showed marked retention of activity when heated in the presence of D-proline. publish.csiro.au This suggests a general interaction between the solute and the protein that helps maintain the protein's conformational integrity under thermal stress. publish.csiro.au This protective quality is vital for organisms that experience temperature fluctuations, as it helps to preserve essential metabolic functions. publish.csiro.aucas.cz

Table 1: Protective Effect of D-Proline on the Heat Inactivation of Pyruvate Carboxylase This table illustrates the concentration-dependent protection afforded by D-proline against the heat-induced loss of activity of sheep kidney pyruvate carboxylase heated at 42.5°C.

| D-Proline Concentration (M) | Protection (%) |

| 0.1 | 25 |

| 0.2 | 45 |

| 0.5 | 70 |

| 1.0 | 90 |

| Data sourced from Paleg et al. (1981). publish.csiro.au |

Protein aggregation, which can be triggered by stresses that cause denaturation (unfolding), is often detrimental to cells. This compound and related osmolytes can act to prevent this process. plos.org In vitro studies have shown that proline can inhibit aggregation during the refolding of denatured proteins. mdpi.comresearchgate.net

The mechanism appears to involve the osmolyte binding to partially folded protein intermediates, which stabilizes them and prevents them from interacting with each other to form aggregates. researchgate.netnih.gov Proline and betaine have been shown to inhibit the aggregation of amyloid-β peptide, which is associated with Alzheimer's disease, in the presence of enzymes that promote its aggregation. umich.edu This suggests that these osmolytes can modulate protein-protein interactions that lead to the formation of insoluble fibrils. plos.orgumich.edu The ability of proline and betaine to increase the solubility of native proteins and stabilize their folded state contributes to their function as effective chemical chaperones. researchgate.netnih.gov This stabilization is achieved by their preferential exclusion from the protein's surface, which thermodynamically favors the compact, native state over the unfolded or aggregated states. nih.gov

Modulation of Protein Hydration Shells

Compatible solutes, including proline betaine, play a critical role in stabilizing protein structures under conditions of cellular stress, such as high osmolarity or extreme temperatures. Their mechanism of action is largely explained by the "preferential exclusion" model. d-nb.info According to this model, compatible solutes are generally repelled from the immediate surface of proteins. This exclusion from the protein's hydration shell—the layer of water molecules directly interacting with the protein surface—is thermodynamically unfavorable. d-nb.infonih.gov

To minimize this unfavorable interaction, the protein adopts its most compact, native conformation, thereby reducing its surface area and the volume of water from which the solute is excluded. oup.com This phenomenon results in the "preferential hydration" of the protein, where the protein is tightly surrounded by water molecules, a state that favors its native and functional structure. d-nb.info This stabilization prevents the denaturation or misfolding of proteins that would otherwise occur under stress. wikipedia.org The formation of this stable hydration shell also serves to prevent direct, disruptive interactions between the protein and inorganic ions. nih.govbrieflands.com Therefore, by modulating the hydration shell, proline betaine acts as a chemical chaperone, safeguarding protein integrity and function without needing to bind directly to the protein itself. d-nb.infonih.gov

Involvement in Methyl Group Metabolism (General Betaine Context)

Betaines, as a class of compounds, are crucial participants in one-carbon metabolism, specifically in the remethylation of homocysteine to methionine. mdpi.comatamanchemicals.com This process is a key part of the methionine cycle. The enzyme betaine-homocysteine S-methyltransferase (BHMT) catalyzes the transfer of a methyl group from a betaine molecule (most notably glycine (B1666218) betaine) to homocysteine. atamanchemicals.comnih.govmdpi.com

This reaction regenerates methionine, an essential amino acid required for the synthesis of proteins and S-adenosylmethionine (SAM). nih.gov SAM is the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, and proteins, which are critical for gene regulation and numerous other cellular functions. mdpi.com By donating a methyl group, the betaine molecule is converted to dimethylglycine. nih.gov The BHMT-catalyzed pathway is particularly active in the liver and kidneys and represents one of the two major pathways for homocysteine remethylation, the other being dependent on folate and vitamin B12. mdpi.comnih.gov This role highlights the importance of betaines in maintaining metabolic homeostasis and managing levels of homocysteine, high levels of which are associated with various health issues. atamanchemicals.com

Role in Plant Stress Tolerance and Physiological Processes

Proline betaine (stachydrine) is a significant secondary metabolite in many plants, where it plays a pivotal role in adapting to environmental stressors. nih.gov Plants accumulate compatible solutes like proline betaine in response to abiotic stresses such as high salinity, drought, and extreme temperatures. ijcmas.com This accumulation helps the plant maintain cellular turgor and osmotic balance against a high external osmotic potential, which is crucial for water retention and continued growth. mdpi.comnih.gov Beyond its function as an osmolyte, proline betaine also protects subcellular structures like membranes and proteins and helps scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage. ijcmas.comnih.gov

Proline betaine has been shown to play a direct role in protecting the nitrogen fixation process, which is notoriously sensitive to osmotic stress. Early research demonstrated that in the nitrogen-fixing bacterium Klebsiella pneumoniae, the addition of proline betaine at a low concentration (1 mM) strongly stimulated nitrogenase activity under high-salt conditions (0.65 M NaCl). cdnsciencepub.com In the absence of osmotic stress, it had no effect. cdnsciencepub.com

More recent studies have highlighted its importance in the symbiotic relationship between Sinorhizobium meliloti and alfalfa (Medicago sativa), a plant known to produce and exude proline betaine. ijcmas.comfrontiersin.org In this symbiosis, proline betaine functions as both an osmoprotectant for the bacteria and an inducer of nodulation genes. nih.govasm.org During salt stress, alfalfa plants increase their synthesis of proline betaine, which is then taken up by the rhizobial bacteroids inside the root nodules. frontiersin.orgnih.gov This accumulation helps preserve the function of the nitrogen-fixing bacteroids under hyperosmotic conditions. frontiersin.orgnih.gov Studies involving the overexpression of a betaine transporter (BetS) in S. meliloti led to increased proline betaine accumulation and superior nitrogenase function in the host plant under salinity stress. mdpi.com

The accumulation of proline betaine directly contributes to a plant's ability to sustain growth under adverse environmental conditions. By acting as an osmoprotectant, it allows the plant to maintain a favorable water potential, which is essential for cell expansion and photosynthesis. ijcmas.comfrontiersin.org The application of proline or betaines has been shown to enhance plant growth and crop yield under stress. ijcmas.com For example, in pepper plants under water deficit, the accumulation of proline was found to be a key factor in tolerance. ashs.org Similarly, experiments with Arabidopsis thaliana have demonstrated that the addition of proline betaine (stachydrine) to the growth medium significantly improves plant growth under salt stress. nih.gov This improved resilience is attributed to the multiple functions of proline betaine, including osmotic adjustment, protection of cellular machinery, and detoxification of harmful ROS. ijcmas.comnih.gov

This compound in Microbial Stress Adaptation

This compound is an effective osmoprotectant for various microorganisms, enabling them to adapt to environments with high osmotic pressure. Research on bacteria such as Paracoccus denitrificans and Rhodobacter sphaeroides has shown that both the D- and L-isomers of proline betaine serve as potent osmoprotectants. asm.org Interestingly, in these species, this compound was found to be a slightly more efficient osmolyte than its L-isomer, a phenomenon potentially linked to its slower rate of metabolism, allowing it to be retained in the cytoplasm for longer as a protective solute. asm.org

Bacteria have evolved specific transport systems to acquire proline betaine from their environment. In Bacillus subtilis, L-proline betaine is taken up by the OpuA, OpuC, and OpuD transporters and provides significant protection against salt and cold stress. microbiologyresearch.org In the soil bacterium Sinorhizobium meliloti, at least three distinct transport systems (BetS, Hut, and Prb) are involved in the uptake of proline betaine, highlighting its importance for both osmoprotection and as a nutrient source. asm.org

While this compound is primarily utilized as a stress protectant, some bacteria have the metabolic capability to catabolize it. A catabolic pathway has been identified in P. denitrificans and R. sphaeroides where this compound is first converted to L-proline betaine by a racemase enzyme. nih.gov The L-isomer then undergoes two demethylation steps to yield L-proline, which can be further metabolized to provide carbon and nitrogen. nih.gov However, this catabolic pathway is repressed by osmotic stress, confirming that under such conditions, the primary role of this compound is to function as a compatible solute to ensure microbial survival. asm.orgebi.ac.uk In S. meliloti, the catabolism of D-proline has also been shown to be dependent on genes involved in the breakdown of related compounds. asm.orgnih.gov

Analytical Methodologies for Proline Betaine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating proline betaine (B1666868) from intricate sample matrices. Due to its polar, zwitterionic nature, specialized chromatographic approaches are necessary for effective retention and separation.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for the separation of polar compounds like D-proline betaine. rsc.orgplos.orguva.es This method utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (B52724), and a smaller amount of an aqueous solvent. rsc.orgresearchgate.netmdpi.com This environment facilitates the retention of polar analytes that are often poorly retained in more common reversed-phase liquid chromatography (RP-LC). plos.orgresearchgate.net

HILIC has been successfully applied to quantify proline betaine in diverse samples, including foods, beverages, and biological fluids. plos.orgacs.orgnih.gov For instance, a high-throughput HILIC-MS/MS screening method was developed for the quantification of proline betaine in foods and urine. acs.orgnih.gov This approach demonstrates the robustness of HILIC for handling complex matrices. acs.orgnih.gov The separation is often achieved on silica-based polar stationary phases or columns with diol functional groups. researchgate.netmdpi.com Mobile phases typically consist of acetonitrile and an aqueous buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate, which aids in achieving good chromatographic peak shape and efficient ionization for subsequent mass spectrometry detection. rsc.orgmdpi.com The use of core-shell HILIC columns can further enhance efficiency and speed of analysis. uva.es

Table 1: Example HILIC Method Parameters for Proline Betaine Analysis

| Parameter | Condition | Source |

| Column Type | Kinetex HILIC; Atlantis HILIC silica | researchgate.netresearchgate.net |

| Mobile Phase A | Acetonitrile | rsc.orgmdpi.com |

| Mobile Phase B | 10 mM Ammonium Formate (pH 3.0) or 30 mM Ammonium Acetate | rsc.orgresearchgate.net |

| Elution Mode | Isocratic or Gradient | rsc.orgresearchgate.net |

| Detector | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) | acs.orgresearchgate.net |

While HILIC is often preferred for its superior retention of polar compounds, traditional High-Performance Liquid Chromatography (HPLC) methods, particularly those using ion-exchange or specific reversed-phase columns, have also been utilized for proline betaine analysis. nih.govresearchgate.net Some methods employ cation-exchange columns, which separate compounds based on their charge. For example, a Partisil 10-SCX column with a potassium phosphate (B84403) buffer has been used to determine proline betaine content. nih.gov

Reversed-phase HPLC, typically on C18 columns, can be challenging due to the low retention of proline betaine. nih.gov However, it has been used, sometimes after a sample purification step involving ion-exchange resins to remove interfering compounds. nih.govjci.org Detection for HPLC methods can be achieved using UV detectors, often at low wavelengths around 192-195 nm where the compound exhibits some absorbance. nih.govresearchgate.net However, this detection method can lack the specificity and sensitivity provided by mass spectrometry. researchgate.net The development of methods to separate D-proline from its chiral isomer, L-proline, has been explored using chiral chromatographic columns after derivatization, a principle that could be adapted for betaine isomers. google.com

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is the definitive tool for the detection and characterization of this compound, offering unparalleled sensitivity and structural information. It is almost always coupled with a chromatographic separation technique (LC-MS).

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural confirmation and quantification of proline betaine. rsc.org In an MS/MS experiment, the protonated molecule of proline betaine ([M+H]⁺ at a mass-to-charge ratio, m/z, of 144) is selected and subjected to collision-induced dissociation (CID). researchgate.netcambridge.org This process breaks the molecule into characteristic fragment ions, creating a unique "fingerprint" for the compound. researchgate.net

The fragmentation pattern of proline betaine is well-documented. Common product ions observed in MS/MS spectra include those at m/z 102, 98, 84, and 58. rsc.orgresearchgate.net The ion at m/z 102 (elemental composition C₄H₈NO₂⁺) and the ion at m/z 58, identified as a dimethyl(methylene)ammonium ion, are particularly diagnostic for cyclic betaines. rsc.org This fragmentation data is used in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes for highly selective and sensitive quantification, where the instrument is set to specifically monitor the transition from the parent ion (m/z 144) to one or more of its specific product ions. rsc.org

Table 2: Characteristic MS/MS Fragments of Protonated Proline Betaine ([M+H]⁺ = m/z 144)

| Precursor Ion (m/z) | Product Ions (m/z) | Source |

| 144 | 125, 115, 113, 99 | cambridge.org |

| 144 | 102, 98, 84, 58 | rsc.orgresearchgate.net |

| 144 | 84.0806, 82.0657 | researchgate.net |

Electrospray Ionization (ESI) is the most common ionization source used for analyzing proline betaine. rsc.org ESI is a soft ionization technique that generates intact protonated molecules ([M+H]⁺) from polar analytes like proline betaine, making it ideal for subsequent mass analysis. rsc.orgcambridge.org It efficiently produces gas-phase ions from the liquid eluent of the chromatography system. rsc.org Proline betaine's permanent positive charge on its quaternary ammonium group makes it particularly sensitive to ESI in positive ion mode. rsc.org

Flow Injection Electrospray Ionization Mass Spectrometry (FIE-MS) is a high-throughput screening technique that omits the chromatographic separation step. cambridge.orgnih.govcambridge.org In FIE-MS, the sample is directly introduced into the mass spectrometer. cambridge.orgpsu.edu This method has been used for the rapid, non-targeted metabolite fingerprinting of urine to identify potential biomarkers, including proline betaine, associated with dietary intake. cambridge.orgnih.gov While FIE-MS is very fast, it is susceptible to ion suppression effects from the sample matrix and cannot distinguish between isomers, which is a significant drawback compared to LC-MS methods. cambridge.org

Stable Isotope Dilution Assays (SIDA) represent the gold standard for accurate quantification in mass spectrometry. eurisotop.com This method involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample as an internal standard. acs.orgnih.govresearchgate.net

The labeled standard (e.g., containing deuterium (B1214612) (²H) or carbon-13 (¹³C)) is chemically identical to the natural analyte but has a higher mass. eurisotop.comgalaxyproject.org For example, betaine-(trimethyl-d9) is a common internal standard for betaine analysis. uva.es Because the labeled standard and the analyte behave identically during sample extraction, purification, and ionization, any sample loss or matrix effects will affect both compounds equally. eurisotop.com The mass spectrometer can distinguish between the light (natural) and heavy (labeled) forms of proline betaine based on their mass difference. washington.edu By measuring the ratio of the signal intensity of the natural analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response. acs.orgnih.goveurisotop.com This approach has been successfully used to develop high-throughput quantitative assays for proline betaine in complex matrices like food and urine. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-invasive analytical tool for the qualitative and quantitative analysis of this compound and other metabolites in complex biological mixtures. rsc.org This technique relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical structure and environment of molecules. In the context of metabolite profiling, ¹H NMR spectroscopy is frequently employed to generate a comprehensive snapshot of the small molecules present in a biological sample. frontiersin.org

One of the key advantages of NMR in metabolomics is its ability to simultaneously detect and quantify a wide range of compounds with minimal sample preparation and without the need for chemical derivatization. rsc.orgfrontiersin.org For this compound, the singlet peak corresponding to the N-methyl protons is a characteristic signal in the ¹H NMR spectrum, often appearing around δ 3.11 ppm. nih.gov This distinct signal allows for its identification and quantification, even in complex matrices like urine. nih.govmdpi.com

Researchers have successfully utilized ¹H NMR spectroscopy to identify this compound as a biomarker for citrus consumption. nih.govresearchgate.net Studies involving human subjects have demonstrated that the urinary excretion of proline betaine increases significantly after the consumption of citrus fruits or juices. nih.gov The intensity of the proline betaine signal in the NMR spectrum can be integrated to quantify its concentration, providing a reliable measure of recent citrus intake. nih.gov

The application of multivariate statistical analysis to NMR spectral data, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), further enhances the ability to discern metabolic changes related to this compound. nih.gov These statistical methods can identify patterns and correlations within large datasets, helping to distinguish between different metabolic states or dietary interventions. nih.gov For instance, in a study on the effects of fruit consumption, PLS-DA of urinary ¹H NMR spectra clearly showed an increased excretion of proline betaine, among other metabolites, after a fruit meal. nih.gov

Table 1: Key ¹H NMR Spectroscopy Parameters for this compound Analysis

| Parameter | Description | Typical Value/Range | Reference |

| Spectrometer Frequency | The strength of the magnetic field, which influences spectral resolution and sensitivity. | 600 MHz | nih.gov |

| Chemical Shift (δ) | The position of the NMR signal, indicative of the chemical environment of the protons. For the N-methyl protons of proline betaine. | ~3.11 ppm | nih.gov |

| Solvent | Deuterated solvent used to dissolve the sample and provide a lock signal. | Phosphate D₂O buffer (pH 7.4) | nih.gov |

| Internal Standard | A reference compound with a known concentration and distinct NMR signal for quantification. | Sodium 3-(trimethylsilyl)-propionate-d4 (TSP) | nih.gov |

| Pulse Sequence | The sequence of radiofrequency pulses used to excite the nuclei and acquire the signal. A water-presaturated sequence is often used to suppress the large water signal in biological samples. | water-presaturated ¹H NMR technique | nih.gov |

Sample Preparation and Extraction Protocols for Diverse Biological Matrices

The choice of sample preparation and extraction protocol is critical for the accurate and reproducible analysis of this compound from various biological sources. The methodology must be tailored to the specific matrix to efficiently extract the target analyte while minimizing interference from other compounds.

Plant Tissues:

For plant materials, a common approach involves extraction with a mixture of polar solvents. A widely used method is the extraction with a methanol-chloroform-water mixture, which allows for the separation of polar metabolites, including proline betaine, from lipids and other non-polar components. researchgate.net Another effective solvent system for extracting a broad range of compounds from plant samples is a 1:1 mixture of methanol (B129727) and water. frontiersin.org For specific applications, such as the extraction of osmoregulants like proline and betaine from plant extracts, 80% ethanol (B145695) has been utilized. researchgate.net In some cases, natural deep eutectic solvents (NADES) based on proline or betaine and lactic acid have been developed as green alternatives for extracting metabolites from lichens. mdpi.com

Urine:

Urine samples for this compound analysis often require minimal preparation. A typical procedure involves centrifuging the urine to remove particulate matter. mdpi.com The supernatant is then often diluted with a phosphate buffer prepared in deuterium oxide (D₂O) containing an internal standard like sodium 3-(trimethylsilyl)-propionate-d4 (TSP) for NMR analysis. nih.gov In some protocols, the pH of the urine sample is adjusted to a specific value (e.g., 6.85) before analysis. mdpi.com

Marine Invertebrates:

Extraction of this compound from marine invertebrates often involves immersion of the whole organism or specific tissues in a solvent. One method describes immersing the animals in methanol containing a small amount of acetic acid for an extended period. mdpi.com The resulting extract is then centrifuged and lyophilized. mdpi.com For subsequent analysis, the dried extract is redissolved in ultrapure water. mdpi.com

Bee Pollen:

For bee pollen, a solvent extraction method followed by HILIC-MS (Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry) has been optimized. uva.es The extraction is typically performed with a mixture of acetonitrile and water (1:1, v/v). uva.es The process involves a short extraction time followed by centrifugation to separate the extract from the solid matrix. uva.es

Table 2: Summary of Extraction Protocols for this compound in Different Matrices

| Biological Matrix | Extraction Solvent/Method | Key Steps | Reference |

| Plant Leaves | Methanol/Chloroform/Water | Homogenization, solvent partitioning | researchgate.net |

| 80% Ethanol | Extraction, separation on NH2 column | researchgate.net | |

| Methanol/Water (1:1) | Grinding, vortexing, centrifugation, removal of methanol | frontiersin.org | |

| Urine | Phosphate D₂O buffer | Centrifugation, dilution with buffer and internal standard, pH adjustment | nih.govmdpi.com |

| Marine Invertebrates | Methanol with 0.1% acetic acid | Immersion, centrifugation, lyophilization, redissolution | mdpi.com |

| Bee Pollen | Acetonitrile/Water (1:1, v/v) | Extraction, centrifugation | uva.es |

Advanced Research Areas and Methodological Approaches

Structural Biology of Enzymes Involved in Proline Betaine (B1666868) Metabolism

The metabolism of D-proline betaine is intrinsically linked to its L-enantiomer, with enzymatic conversion being a key step. The primary enzyme responsible for the interconversion of this compound and L-proline betaine is a racemase/epimerase, which has been a major focus of structural and functional studies.

Through a combination of genomic analysis and structural biology, a key enzyme in proline betaine metabolism was identified in bacteria such as Paracoccus denitrificans and Rhodobacter sphaeroides. ebi.ac.uknih.gov This enzyme, named HpbD (hydroxyproline betaine 2-epimerase), was found to be a member of the enolase superfamily and capable of acting as a proline betaine racemase. nih.govnih.gov

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of HpbD from P. denitrificans. nih.gov Crystal structures have been solved for the enzyme in its unliganded form and in complex with its substrates, including L-proline betaine. nih.govrcsb.org These structural studies, with resolutions as high as 1.6 Å, revealed the precise architecture of the active site. nih.gov Key catalytic residues, including two lysine (B10760008) residues (Lys164 and Lys266) that act as the acid/base catalysts for the 1,1-proton transfer reaction, were identified. researchgate.net The active site also features critical substrate-binding residues, such as Trp312 and Asp293, which ensure proper orientation of the proline betaine molecule for racemization. researchgate.net The structural data confirmed predictions made by earlier computational docking studies and provided a definitive model of how the enzyme recognizes and interconverts the D- and L-isomers of proline betaine. nih.govnih.gov

Table 1: PDB Entries for Proline Betaine Racemase (HpbD) from P. denitrificans

| PDB ID | Description | Resolution (Å) |

|---|---|---|

| 4J1O | Crystal structure with bound L-proline betaine | 1.60 |

| 4IZG | Crystal structure with bound cis-4-hydroxy-D-proline betaine | 1.70 |

| 4E8G | Unliganded crystal structure | 2.00 |

This table is generated based on data from the RCSB Protein Data Bank. rcsb.orgebi.ac.ukproteopedia.org

Enzyme kinetic assays have been performed to characterize the catalytic efficiency and substrate preference of HpbD. The enzyme is officially classified as 4-hydroxyproline (B1632879) betaine 2-epimerase (EC 5.1.1.22), reflecting its ability to act on both proline betaine and its hydroxylated analogues. enzyme-database.org Studies on HpbD from P. denitrificans and R. sphaeroides confirmed its activity on L-proline betaine and trans-4-hydroxy-L-proline betaine. nih.govnih.gov

The racemization reaction allows bacteria to convert this compound, which is believed to be synthesized by plants and algae, into L-proline betaine. nih.gov The L-isomer can then be catabolized as a source of carbon and nitrogen through a pathway involving demethylation to L-proline, followed by oxidation to glutamate (B1630785). nih.gov Kinetic analyses showed that while the catalytic rates (kcat) are high, the Michaelis constants (Km) are also relatively high, suggesting modest catalytic efficiencies (kcat/Km). nih.govresearchgate.net However, these kinetic parameters are considered physiologically relevant, as bacteria are known to accumulate betaines to near-molar concentrations intracellularly as osmoprotectants, ensuring that the enzyme would be saturated with its substrate under conditions of osmotic stress. nih.gov

Table 2: Kinetic Constants of HpbD Enzymes

| Enzyme Source | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| P. denitrificans | L-Proline Betaine | 28 ± 1 | 38 ± 3 | 740 |

| P. denitrificans | trans-4-Hydroxy-L-proline Betaine | 30 ± 1 | 10 ± 1 | 3,000 |

This table is synthesized from data reported in Kumar et al., 2014 and Zhao et al., 2013. nih.govresearchgate.net

Metabolomics and Systems Biology in Proline Betaine Pathway Elucidation

The discovery and validation of the this compound metabolic pathway is a prime example of the power of metabolomics and systems biology. ebi.ac.uk These approaches integrate data from genomics, structural biology, and biochemistry to predict and confirm metabolic functions on a systemic level.

The catabolic pathway for proline betaine in P. denitrificans and R. sphaeroides was first predicted using a systems biology approach. nih.govnih.gov Researchers used "genome neighborhood" analysis to identify a cluster of genes that were likely to function together in a common pathway. researchgate.net By analyzing the protein families and building homology models of the encoded enzymes, they hypothesized a multi-step pathway beginning with the racemization of this compound to L-proline betaine by HpbD, followed by demethylation and oxidation to glutamate. nih.gov Computational docking of potential substrates into the predicted active sites of these enzymes further refined the functional predictions. nih.govresearchgate.net

These in silico predictions were then experimentally validated using a suite of techniques. Metabolomic analysis using mass spectrometry successfully detected all the predicted metabolic intermediates in bacterial cells grown on proline betaine, providing direct evidence for the proposed pathway. ebi.ac.uknih.gov Concurrently, transcriptomic analyses showed that the expression of the genes in the pathway was repressed by high salt concentrations, confirming the role of proline betaine as an osmoprotectant that is consumed only when osmotic stress is relieved. nih.govresearchgate.net This integrated systems biology strategy was crucial for accurately assigning function to previously uncharacterized enzymes and elucidating the complete metabolic fate of this compound. nih.govresearchgate.net

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics)

The study of this compound and related compounds has been significantly enhanced by integrated "omics" technologies, which provide a holistic view of cellular processes. cambridge.org Metabolomics, the large-scale study of small molecules, has been a cornerstone in identifying and quantifying proline betaine in various contexts. nih.gov In plant science, metabolomics studies have been crucial for understanding how compatible solutes like proline betaine accumulate in response to abiotic stresses such as salinity and drought. mdpi.comfrontiersin.orgfrontiersin.org For example, metabolomic analysis can reveal changes in metabolite concentrations within plant cells or organs that are affected by environmental factors, linking these changes more directly to phenotype than genomics or proteomics alone. mdpi.com

Integrating metabolomics with other omics platforms like genomics and transcriptomics allows researchers to build a more complete picture, from the genes that are activated to the final metabolic products. nih.govmdpi.commdpi.com This multi-omics approach can identify functional genes and regulatory networks associated with proline betaine accumulation. mdpi.commdpi.com For instance, an integrative analysis of the metabolome and transcriptome in human skin revealed age-related metabolic adaptations, identifying proline betaine as a relevant osmolyte whose levels change with age. d-nb.info Such integrated studies are powerful for elucidating how different components of a biological system interact and respond to stimuli. cambridge.org

Bioinformatics and In Silico Pathway Modeling

Bioinformatics and computational modeling have become indispensable tools for predicting and understanding the metabolic pathways involving proline betaine. escholarship.org Structure-guided functional prediction, which uses the three-dimensional structure of enzymes to predict their substrates, has been instrumental in discovering new metabolic pathways. nih.gov A notable success was the elucidation of the catabolic pathway for L-proline betaine in bacteria like Paracoccus denitrificans. nih.gov This was achieved through a multidisciplinary strategy that included in silico docking, where a large library of potential substrates was computationally tested for its fit within the active site of key enzymes. nih.govnih.gov

This approach not only correctly predicted the enzyme's function but also helped identify the subsequent steps in the metabolic pathway. nih.gov Homology modeling, a technique used to predict a protein's structure based on its similarity to a known structure, was used to predict that the HpbJ protein, part of an ABC transporter, specifically binds to betaine-type molecules. nih.gov Further bioinformatics analyses, such as assessing the phylogenomic distribution of regulatory proteins, have helped classify different types of osmoprotectant uptake systems across various bacterial species. frontiersin.org

Proline Betaine as a Research Biomarker for Dietary Exposure Studies (Excluding Human Clinical Outcomes)

Proline betaine has emerged as a robust and reliable biomarker for assessing the intake of citrus fruits. nih.govacs.orgfrontiersin.org Its utility lies in its high concentration in citrus and relative scarcity in most other common foods, with the exception of the rare vegetable Stachys affinis (Chinese artichoke). acs.org Research has focused on validating its use by developing precise analytical methods and establishing a clear link between its excretion and dietary consumption.

High-throughput screening methods, such as hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS), have been developed for the rapid and accurate quantification of proline betaine in both food matrices and biological samples like urine. acs.org Human studies have shown that after consuming orange juice, urinary proline betaine levels peak within hours and the majority is excreted within a 24-hour period, making it an excellent biomarker for acute or recent citrus intake. nih.govacs.org

Validation studies have demonstrated a strong dose-response relationship between the amount of orange juice consumed and the concentration of proline betaine in urine. researchgate.net Researchers have successfully developed calibration curves that can predict citrus intake based on urinary proline betaine levels. researchgate.net In observational studies, these biomarker-predicted intakes show good agreement with traditional dietary assessment methods like food frequency questionnaires (FFQs) and 7-day food records, thereby corroborating self-reported data. researchgate.netcambridge.orgcambridge.org This application of proline betaine as a dietary biomarker is crucial for improving the accuracy of dietary exposure assessment in nutritional research. acs.orgresearchgate.net

| Study Focus | Key Findings | Analytical Method | Citations |

|---|---|---|---|

| Quantification in Foods | Confirmed high abundance in citrus juices (140–1100 mg/L) and low levels in most other foods. | HILIC-MS/MS | acs.org |

| Excretion Profile | Most proline betaine is excreted within 24 hours of consumption, with a peak at 2-6 hours. | 1H-NMR Spectroscopy | nih.govnih.gov |

| Dose-Response Relationship | A clear dose-response relationship was observed between orange juice intake and urinary proline betaine concentration. | NMR Spectroscopy | researchgate.net |

| Correlation with Self-Reported Intake | Good agreement found between biomarker-predicted intake and intake reported via food records and FFQs. | NMR, MS | researchgate.netcambridge.org |

Investigation of Transport Systems for Proline Betaine in Microorganisms and Plants

Both microorganisms and plants possess specialized transport systems to move proline betaine across their cell membranes. This transport is critical for its function as an osmoprotectant, allowing cells to accumulate it from the environment, and in some cases, for its use as a nutrient source. nih.govasm.org

Characterization of Specific Transporters (e.g., ABC transporters, secondary transporters)

The transport of proline betaine is mediated by several families of transporter proteins, primarily ATP-binding cassette (ABC) transporters and secondary transporters.

In microorganisms:

ABC Transporters : These systems use the energy from ATP hydrolysis to transport substrates. The ProU system in Escherichia coli is a well-studied high-affinity ABC transporter for both glycine (B1666218) betaine and proline betaine. nih.govnih.gov In Sinorhizobium meliloti, the Hut and Prb systems are also ABC-type transporters involved in proline betaine uptake. asm.orgebi.ac.uk Similarly, Bacillus subtilis utilizes the OpuA and OpuC ABC transporters, which can import L-proline betaine. nih.govoup.com

Secondary Transporters : These transporters couple the movement of a solute to an existing ion gradient. The ProP system in E. coli is a proton symporter that transports proline and betaines. nih.govfrontiersin.org In S. meliloti, the BetS transporter is a high-affinity Na⁺-coupled symporter for proline betaine, playing a key role in the initial response to osmotic shock. nih.govebi.ac.uk B. subtilis also has a secondary transporter, OpuD, for betaine uptake. nih.gov

In plants:

Secondary Transporters : Plant transporters for proline betaine are typically secondary transporters. The Proline Transporter (ProT) family, found in plants like Arabidopsis, are proton-coupled symporters that can transport proline and glycine betaine. nih.govusp.br Research on tomato pollen identified LeProT1, a transporter that shows a high affinity for glycine betaine. uniprot.org These transporters are crucial for distributing compatible solutes throughout the plant to where they are needed most. uniprot.org

| Organism | Transporter Name | Transporter Type | Substrates | Citations |

|---|---|---|---|---|

| Escherichia coli | ProU | ABC Transporter | Glycine betaine, Proline betaine | nih.govnih.gov |

| Escherichia coli | ProP | Secondary (H+ Symporter) | Proline, Glycine betaine, Ectoine | nih.govfrontiersin.org |

| Sinorhizobium meliloti | BetS | Secondary (Na+ Symporter) | Glycine betaine, Proline betaine | nih.govebi.ac.uk |

| Sinorhizobium meliloti | Hut, Prb | ABC Transporter | Proline betaine, Histidine (Hut), Choline (Prb) | asm.orgebi.ac.uk |

| Bacillus subtilis | OpuA, OpuC | ABC Transporter | Glycine betaine, Proline betaine | nih.govoup.com |

| Tomato (Solanum lycopersicum) | LeProT1 | Secondary (H+ Symporter) | Proline, Glycine betaine, GABA | uniprot.org |

| Arabidopsis thaliana | AtProT2 | Secondary (H+ Symporter) | Proline, Glycine betaine, GABA | nih.govresearchgate.net |

Regulation of Transport Activity under Environmental Cues

The activity and expression of proline betaine transporters are tightly regulated by environmental signals, most notably osmotic stress.

In microorganisms, high osmolarity is a primary trigger for activating transport systems. In E. coli, both the ProP and ProU systems are induced at the transcriptional level by increased osmotic stress. frontiersin.org The activity of ProP is also regulated post-translationally. nih.gov Similarly, in S. meliloti, the BetS transporter is rapidly activated by osmotic upshock, providing an immediate protective response. nih.gov The expression of the Prb ABC transporter in S. meliloti is synergistically upregulated by both salinity stress and the presence of proline betaine itself. ebi.ac.uknih.gov Conversely, under conditions of low osmotic stress, the catabolic pathways for proline betaine are active, but these are repressed during osmotic stress to allow the compound to accumulate and function as an osmoprotectant. nih.gov

In plants, abiotic stresses like drought and high salinity lead to the upregulation of proline transporter genes. mdpi.com For instance, the transcript levels of AtProT2 in Arabidopsis and its homologues in other plants are elevated under salt stress. nih.gov This ensures that proline and betaines can be transported to tissues requiring osmotic adjustment. The transport process itself is often dependent on the cellular proton gradient, which can be influenced by various environmental stresses. usp.br

Synthesis and Study of this compound Derivatives for Research Purposes

While the direct synthesis of a wide array of this compound derivatives for research is not extensively documented, significant research has been conducted on its isomers and closely related natural analogues. This work is crucial for understanding the specificity of enzymes and transporters and for mapping metabolic pathways.

Research into the catabolism of L-proline betaine (stachydrine) has revealed the existence of enzymes that can interconvert stereoisomers. For example, the enzyme HpbD from P. denitrificans was identified as a proline betaine racemase, capable of acting on L-proline betaine. nih.gov The study of such enzymes inherently involves the D-isomer as either a substrate or a product.

Furthermore, the investigation of structurally similar compounds, which can be considered natural derivatives, provides insight into the biological systems that handle proline betaine. These include hydroxylated forms, such as trans-4-hydroxy-L-proline betaine, and other N-methylated proline derivatives like betonicine (B1666922) (hydroxy-N-methylproline). nih.govoup.com Comparative studies on how transporters like OpuA and OpuC in B. subtilis handle L-proline betaine versus betonicine have revealed differences in transport efficiency and their effectiveness as osmoprotectants under different temperature stresses. oup.com The creation of an in silico model of the betonicine-transporter complex, based on the known structure with L-proline betaine, exemplifies how the study of these related molecules advances our understanding of the molecular interactions governing transport. oup.com Therefore, research in this area often focuses on the enzymatic modification and comparative analysis of natural isomers and analogues rather than the chemical synthesis of novel derivatives.

Q & A

Q. What analytical methods are recommended for detecting D-proline betaine in biological or environmental samples?

Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) is widely used due to its sensitivity and specificity. Key parameters include optimizing collision energy (CoE) and fragmentor voltage (FV) to enhance signal-to-noise ratios in multiple reaction monitoring (MRM) mode. Transition ions such as m/z 118.1 → 58.1 Da are critical for quantification . Accelerated solvent extraction (ASE) paired with solid-phase extraction (SPE) improves recovery rates from complex matrices like plant tissues .

Q. What is the biological role of this compound in bacterial systems?

this compound serves as a substrate for bacterial enzymes like 4-hydroxyproline betaine 2-epimerase (EC 5.1.1.22), which catalyzes its racemization from L-proline betaine. This activity is observed in Pelagibaca bermudensis and Paracoccus denitrificans, suggesting a role in osmoregulation or metabolic adaptation .

Q. How is this compound synthesized in laboratory settings?

Enzymatic synthesis using 4-hydroxyproline betaine 2-epimerase is a common approach. The enzyme specifically racemizes L-proline betaine at the C-2 position, yielding enantiomerically pure this compound . Chemical synthesis methods are less documented in peer-reviewed literature but may involve methylation of D-proline derivatives under controlled conditions.

Q. What is the metabolic fate of this compound in mammalian systems?

Humans exhibit limited capacity to metabolize this compound due to the scarcity of D-amino acid oxidases. However, trace conversion to L-proline via racemases has been reported, though its physiological significance remains unclear .

Advanced Research Questions

Q. How do experimental parameters influence the quantification of this compound using mass spectrometry?

Sensitivity in MRM mode depends on optimizing MS/MS parameters. For example, a central composite design (CCD) revealed that collision energy (15–25 eV) and fragmentor voltage (90–120 V) significantly affect peak areas. Temperature of the ion source (300–400°C) also impacts ionization efficiency .

Q. What enzymatic mechanisms underlie the racemization of L-proline betaine to this compound?

The 4-hydroxyproline betaine 2-epimerase catalyzes a two-step reaction: (1) deprotonation at the C-2 position and (2) stereospecific reprotonation. Structural studies suggest a conserved catalytic triad (e.g., Ser-His-Asp) facilitates proton transfer, though bacterial strains may exhibit kinetic variability .

Q. How can researchers resolve contradictions in reported enzymatic activity across bacterial species?

Comparative kinetic assays (e.g., Km and Vmax) and structural analysis (X-ray crystallography or cryo-EM) are critical. For instance, Pelagibaca bermudensis may show higher catalytic efficiency than Paracoccus denitrificans due to differences in active-site flexibility .

Q. What challenges arise in detecting trace levels of this compound in complex matrices?

Matrix effects (e.g., ion suppression in MS) and co-eluting isomers (e.g., L-proline betaine) complicate quantification. Strategies include using isotopic internal standards (e.g., D3-betaine) and orthogonal separation techniques like chiral chromatography .

Q. How does this compound influence microbial community dynamics in fermented products?

In Nuodeng ham, this compound correlates positively with Staphylococcus and Serratia abundance, suggesting a role in microbial cross-feeding. Negative correlations with Halomonas imply competitive exclusion, highlighting its ecological significance in food fermentation .

Q. What strategies validate the enantiomeric purity of synthesized this compound?